Cas no 2172124-98-8 (5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidohexanoic acid)

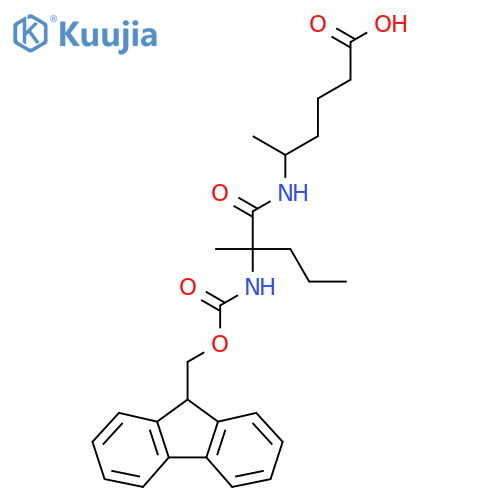

2172124-98-8 structure

商品名:5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidohexanoic acid

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidohexanoic acid 化学的及び物理的性質

名前と識別子

-

- 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidohexanoic acid

- 2172124-98-8

- EN300-1538611

- 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]hexanoic acid

-

- インチ: 1S/C27H34N2O5/c1-4-16-27(3,25(32)28-18(2)10-9-15-24(30)31)29-26(33)34-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h5-8,11-14,18,23H,4,9-10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)

- InChIKey: GWKXBAXRXSWAEU-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C)(C(NC(C)CCCC(=O)O)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 466.24677219g/mol

- どういたいしつりょう: 466.24677219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 12

- 複雑さ: 691

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 105Ų

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidohexanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1538611-1.0g |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]hexanoic acid |

2172124-98-8 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1538611-500mg |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]hexanoic acid |

2172124-98-8 | 500mg |

$3233.0 | 2023-09-26 | ||

| Enamine | EN300-1538611-50mg |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]hexanoic acid |

2172124-98-8 | 50mg |

$2829.0 | 2023-09-26 | ||

| Enamine | EN300-1538611-5000mg |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]hexanoic acid |

2172124-98-8 | 5000mg |

$9769.0 | 2023-09-26 | ||

| Enamine | EN300-1538611-10000mg |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]hexanoic acid |

2172124-98-8 | 10000mg |

$14487.0 | 2023-09-26 | ||

| Enamine | EN300-1538611-2500mg |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]hexanoic acid |

2172124-98-8 | 2500mg |

$6602.0 | 2023-09-26 | ||

| Enamine | EN300-1538611-250mg |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]hexanoic acid |

2172124-98-8 | 250mg |

$3099.0 | 2023-09-26 | ||

| Enamine | EN300-1538611-100mg |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]hexanoic acid |

2172124-98-8 | 100mg |

$2963.0 | 2023-09-26 | ||

| Enamine | EN300-1538611-1000mg |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]hexanoic acid |

2172124-98-8 | 1000mg |

$3368.0 | 2023-09-26 |

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidohexanoic acid 関連文献

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

2172124-98-8 (5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidohexanoic acid) 関連製品

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量